3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one
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Overview
Description
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one involves multiple steps. One common method includes the following steps:
Ring Opening: Reacting sassafras oil with methanol and an alkaline reagent to obtain a phenol potassium salt solution.
Etherification: Reacting the potassium phenolate solution with an excessive methylating agent to obtain mixed ether.
Hydrolysis: Reacting the mixed ether with alcohol, water, and a catalyst to obtain a hydrolysis oil phase.
Esterification: Reacting the hydrolyzed oil phase with acetic anhydride to obtain an acetyl intermediate product.
Ozonization and Reduction: Reacting the acetyl product with ozone, followed by reduction to obtain a reduced oil phase.
Alcoholysis: Performing alcoholysis on the oil phase to obtain a crude product.
Condensation: Condensing the crude product to form the final compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and reduce costs. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-7-methoxy-3-(1-phenyl-propyl)-chromen-2-one: Shares similar structural features but differs in its biological activity and applications.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another compound with a methoxyphenyl group, used in different research contexts.
Uniqueness
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
3-Hydroxy-1-(3-(4-methoxyphenoxy)propyl)-7-methyl-3-(2-oxopropyl)indolin-2-one is a synthetic compound belonging to the indolinone class, which has attracted attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antibacterial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure that includes an indolinone core with various substituents that enhance its biological activities. The structural formula is as follows:
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes the IC50 values (the concentration required for 50% inhibition of cell growth) for this compound compared to standard anticancer agents.
Cell Line | IC50 (µM) | Standard Agent | IC50 (µM) |
---|---|---|---|
MCF-7 | 3.1 | Doxorubicin | 0.5 |
HCT116 | 4.4 | Etoposide | 1.0 |
HEK293 | 5.3 | - | - |
These results indicate that the compound has comparable potency to established chemotherapeutic agents, particularly against breast cancer cells (MCF-7) and colon cancer cells (HCT116) .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using various assays, including DPPH and ABTS methods. The results are summarized in the following table:
Assay Type | IC50 (µM) | Standard | IC50 (µM) |
---|---|---|---|
DPPH | 12.5 | BHT | 15.0 |
ABTS | 10.0 | Trolox | 8.0 |
The compound showed promising antioxidant activity, outperforming some conventional antioxidants like BHT in the DPPH assay . This suggests its potential utility in preventing oxidative stress-related diseases.
Antibacterial Activity
In addition to its anticancer and antioxidant properties, the compound also exhibited antibacterial activity against several strains of bacteria. The minimum inhibitory concentration (MIC) values are presented in the following table:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 16 |
Enterococcus faecalis | 8 |
Escherichia coli | 32 |
The compound demonstrated selective antibacterial activity, particularly against Gram-positive bacteria such as Enterococcus faecalis, indicating its potential as a lead compound for developing new antibacterial agents .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antiproliferative Study : A study reported that derivatives of indolinones with similar structures exhibited IC50 values ranging from 1.2 to 5.3 µM against various cancer cell lines, indicating a strong potential for further development as anticancer agents .
- Antioxidant Mechanism : Research highlighted that the antioxidant activity of indolinone derivatives may involve scavenging free radicals and enhancing cellular defense mechanisms, although specific pathways related to this compound remain to be elucidated .
- Clinical Implications : Given its multifaceted biological activities, there is a potential for this compound to be developed into therapeutic agents for cancer treatment and management of oxidative stress-related disorders.
Properties
IUPAC Name |
3-hydroxy-1-[3-(4-methoxyphenoxy)propyl]-7-methyl-3-(2-oxopropyl)indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15-6-4-7-19-20(15)23(21(25)22(19,26)14-16(2)24)12-5-13-28-18-10-8-17(27-3)9-11-18/h4,6-11,26H,5,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPRVQHNOPUQAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2CCCOC3=CC=C(C=C3)OC)(CC(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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